molecular formula C11H13N3O2S B1443121 N-(2,4-dimethoxybenzyl)-1,2,4-thiadiazol-5-amine CAS No. 1063733-41-4

N-(2,4-dimethoxybenzyl)-1,2,4-thiadiazol-5-amine

Cat. No. B1443121
CAS RN: 1063733-41-4
M. Wt: 251.31 g/mol
InChI Key: ZEZFQTOAJHHYCZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a related compound, “N,N-Di-2,4-dimethoxybenzyl-N’-2-nitrobenzoylthiourea (MBNBT)”, was optimized using the theory level of B3LYP/6–311G (d,p) .

Scientific Research Applications

Medicinal Chemistry: Protecting Group Strategy for Sulfamates

In medicinal chemistry, the compound serves as an effective protecting group for sulfamates, which are crucial in drug development. The 2,4-dimethoxybenzyl group stabilizes sulfamates against conditions that would typically cause their degradation, such as oxidation, reduction, and nucleophilic attacks . This protection is particularly valuable because it allows for a more flexible approach to the synthesis of phenolic O-sulfamates, enabling their use in multi-step synthetic processes .

Peptide Synthesis: Fmoc Solid-Phase Peptide Synthesis (SPPS)

The compound is used in the Fmoc-SPPS of backbone-protected peptides. Introducing the 2,4-dimethoxybenzyl group at strategic positions prevents peptide aggregation and aspartimide formation during synthesis . This application is significant in the production of complex peptides for therapeutic use.

Taste Enhancement: Sodium Intake Reduction

A derivative of the compound has been synthesized to serve as a taste-enhancing agent. This application is particularly important for reducing sodium intake while maintaining food palatability. The compound has shown to significantly enhance kokumi, umami, and salt tastes, which could have implications for the food industry in developing healthier seasoning options .

Antimicrobial Activity: Bacterial RNA Polymerase Inhibition

Derivatives of the compound have been evaluated for their potential as bacterial RNA polymerase inhibitors. Some derivatives displayed potent antimicrobial activity against antibiotic-resistant Gram-positive bacteria, making them promising candidates for developing new antibacterial drugs .

Drug Development: Antibiotic-Resistant Bacteria

Continuing from the antimicrobial activity, the most potent derivative of the compound, identified as compound 7b, has shown potential for further drug development against antibiotic-resistant bacteria. This compound interacts with the switch region of bacterial RNA polymerase, a novel drug binding site, offering a new avenue for antibiotic development .

Bioactive Compound Synthesis: Unique Preparation Methodology

The compound’s derivatives have been applied in the unique preparation of potential bioactive compounds. This methodology allows for the synthesis of compounds with moderate yield, which could be beneficial in the discovery of new drugs with bioactive properties .

properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-1,2,4-thiadiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S/c1-15-9-4-3-8(10(5-9)16-2)6-12-11-13-7-14-17-11/h3-5,7H,6H2,1-2H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEZFQTOAJHHYCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CNC2=NC=NS2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40727789
Record name N-[(2,4-Dimethoxyphenyl)methyl]-1,2,4-thiadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40727789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1063733-41-4
Record name N-[(2,4-Dimethoxyphenyl)methyl]-1,2,4-thiadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40727789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2,4 Dimethoxybenzaldehyde (4.1 g, 24 mmol, 1 eq), 2 amino-1,2,4-thiadiazole (2.5 g, 24.7 mmol, 1 eq), Et3N (3.04 g, 30 mmol, 1 eq) and piperidine (25 mg, 0.297 mmol, 0.012 eq) were combined in DCM (100 ml) and the reaction mixture heated to reflux over sieves for 72 hours. The reaction mixture was cooled to room temperature and chlorotitaniumisopropoxide (1M solution in hexane, 29.7 ml, 29.7 mmol, 1.2 eq) was added and the reaction mixture stirred at room temperature for 15 minutes. The sieves were removed by filtration and the reaction mixture diluted with MeOH (50 ml). Sodium borohydride (3.7 g, 99 mmol, 4.0 eq) was added portionwise and the reaction mixture stirred for 1 hour. The reaction mixture was diluted with saturated sodium hydrogen carbonate (100 ml) and the resulting titanium precipitate removed by filtration through Celite. The filtrate was dried over sodium sulphate, filtered and evaporated in vacuo. The crude material was purified by column chromatography eluting with 15-60% ethyl acetate: heptane to yield the title compound (1.1 g, 4.38 mmol, 17%).
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Name
Quantity
3.04 g
Type
reactant
Reaction Step Three
Quantity
3.7 g
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Six
Quantity
29.7 mL
Type
catalyst
Reaction Step Seven
Quantity
25 mg
Type
catalyst
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine
Yield
17%

Synthesis routes and methods II

Procedure details

A mixture of 5-amino-1,2,4-thiadiazole (1 g, 9.89 mmol) and 2,4-dimethoxybenzaldehyde (1.81 g, 10.9 mmol) in toluene (30 mL) was refluxed under Dean-Stark conditions for 2 hours. The reaction mixture was evaporated and the residue taken up in methanol (25 mL), sodium borohydride (600 mg, 15.9 mmol) was added carefully in small portions (vigorous effervescence after each addition), and the reaction was left to stir for 18 hours at ambient temperature. A 2M aqueous solution of hydrogen chloride (1 mL) was added followed by a 2M aqueous solution of sodium hydroxide (10 mL). The bulk of the methanol was evaporated, water (20 mL) was added and the mixture extracted with ethyl acetate (2×30 mL). The combined organic phase was washed with brine (20 mL), dried, and concentrated in vacuo. The residue was purified by silica gel column chromatography (ISCO™ column 120 g; 25-60% ethyl acetate in heptane gradient elution) to furnish a semi-solid residue that was re-evaporated from heptane. tert-Butylmethyl ether (2-3 mL) was added, followed by heptane (2-3 mL). The resulting solid was collected by filtration, washed with heptane and dried to afford the title compound (1.22 g).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.81 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
600 mg
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2,4-dimethoxybenzyl)-1,2,4-thiadiazol-5-amine
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N-(2,4-dimethoxybenzyl)-1,2,4-thiadiazol-5-amine
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Reactant of Route 5
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Reactant of Route 6
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N-(2,4-dimethoxybenzyl)-1,2,4-thiadiazol-5-amine

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